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Isopentyl undec-10-enoate

Flavor Chemistry Fragrance Fixative Thermal Stability

Isopentyl undec-10-enoate (isoamyl undecylenate; 3-methylbutyl undec-10-enoate; CAS 10214-27-4) is a C16 fatty acid ester formed by esterification of undec-10-enoic acid with isoamyl alcohol. It belongs to the family of 10-undecenoic acid esters, a group widely used as flavor and fragrance ingredients.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 10214-27-4
Cat. No. B161863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyl undec-10-enoate
CAS10214-27-4
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)CCCCCCCCC=C
InChIInChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16(17)18-14-13-15(2)3/h4,15H,1,5-14H2,2-3H3
InChIKeyDMSGZRWAESVGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopentyl Undec-10-enoate CAS 10214-27-4 – Procurement-Ready Baseline for a High-Boiling Undecylenate Ester


Isopentyl undec-10-enoate (isoamyl undecylenate; 3-methylbutyl undec-10-enoate; CAS 10214-27-4) is a C16 fatty acid ester formed by esterification of undec-10-enoic acid with isoamyl alcohol [1]. It belongs to the family of 10-undecenoic acid esters, a group widely used as flavor and fragrance ingredients. Physically, it is a colorless to pale yellow, water-insoluble liquid (density ~0.876 g/cm³, molecular weight 254.41 g/mol) [2]. Its chemical structure combines a terminal unsaturation with a branched isoamyl ester tail, a combination that underpins its distinctive organoleptic signature and functional performance in high-temperature applications.

Isopentyl Undec-10-enoate Procurement – Why In-Class Undecylenate Esters Cannot Be Interchanged


Undecylenate esters form a homologous series, but the choice of the alcohol component is not a trivial substitution. Differences in molecular weight, chain branching, and boiling point produce material divergences in volatility, odor character, and thermal stability. An attempt to replace isopentyl undec-10-enoate with, for example, butyl undecylenate (bp ~252 °C) or ethyl undecylenate (bp ~264 °C) in a heat-processed flavor or fragrance formula will inevitably alter the release profile, fixative capacity, and sensory tonality [1]. The quantitative evidence below demonstrates that isopentyl undec-10-enoate occupies a unique position among undecylenate esters, specifically for applications requiring a high-temperature fixative with a floral-rose odor character.

Isopentyl Undec-10-enoate – Quantitative Comparator Evidence for Scientific Selection


Boiling Point and Volatility: Quantified Advantage over Shorter-Chain Undecylenate Esters

Isopentyl undec-10-enoate exhibits a boiling point of 319 °C at 760 mmHg , which is approximately 67 °C higher than butyl undecylenate (252 °C) [1] and 55 °C higher than ethyl undecylenate (264 °C) [2]. Its vapour pressure is reported as 0.000348 mmHg at 25 °C . This lower volatility translates directly into superior fixative performance in formulations exposed to elevated temperatures, such as hard candy, baked goods, and rum/brandy flavors.

Flavor Chemistry Fragrance Fixative Thermal Stability

Organoleptic Differentiation: Floral-Rose Profile versus Fatty-Wine Notes in Short-Chain Analogs

At 100% concentration, isopentyl undec-10-enoate presents a floral, rose, waxy odor [1]. In contrast, butyl undecylenate delivers a creamy, wine-like aroma with a slightly fatty undertone , while ethyl undecylenate is described as fatty, waxy, fruity with sweet creamy nuances . This sensory divergence means the isopentyl ester is uniquely suited for rose-type and floral compositions, whereas the shorter esters are preferred for dairy or fruity notes.

Fragrance Formulation Sensory Analysis Flavor Profile

Fixative Efficacy in High-Heat Food Systems: Empirical Advantage over Lower-Boiling Esters

Multiple technical references explicitly attribute the utility of isopentyl undec-10-enoate as a fixative for rum and brandy flavors in hard candy and baked goods to its high boiling point . Butyl undecylenate, with a boiling point ≈67 °C lower, lacks this thermal endurance and would partially volatilize during candy cooking (typically 140–160 °C) or baking, resulting in flavor loss. This functional advantage is a direct consequence of the quantitative boiling point differential established above.

Food Technology Flavor Fixative Heat Processing

Safety and Regulatory Usage Limits: IFRA Concentration Threshold versus Unrestricted Analogs

The IFRA (International Fragrance Association) recommendation for isopentyl undec-10-enoate permits usage levels up to 5.0% in the fragrance concentrate [1]. No GHS hazard classification has been assigned to this compound, and oral/dermal/inhalation toxicity are reported as 'not determined' rather than positive, placing it in a low-regulatory-concern category [1]. This contrasts with some lower-molecular-weight esters that may carry specific GHS classifications or lower IFRA limits. The established 5% ceiling provides formulators with a wide, predictable working range while demonstrating a favorable safety profile validated by RIFM's tiered grouping methodology.

Regulatory Compliance Fragrance Safety IFRA Standards

Isopentyl Undec-10-enoate – Proven Application Scenarios Backed by Quantitative Evidence


High-Temperature Flavor Fixative for Confectionery and Bakery Products

Isopentyl undec-10-enoate is the ester of choice when formulating rum, brandy, or wine-type flavors destined for hard candy, baked goods, or other products subjected to temperatures exceeding 140 °C. Its boiling point of 319 °C ensures minimal evaporative loss during cooking, unlike butyl undecylenate (252 °C) . This directly addresses the formulator's requirement for flavor retention after thermal processing.

Floral-Rose Fragrance Compositions in Personal Care and Fine Perfumery

The distinct floral, rose, waxy odor profile, validated at 100% concentration, makes isopentyl undec-10-enoate a targeted ingredient for rose accords, floral bouquets, and waxy-modifier roles [1]. Its IFRA allowance of up to 5% in concentrate provides ample formulation space, while its high boiling point contributes to fragrance longevity on skin.

Comparative Analytical Reference Standard for Undecylenate Ester Research

For analytical laboratories developing GC-MS or HPLC methods for undecylenate ester profiling, isopentyl undec-10-enoate serves as a distinct retention time marker due to its higher molecular weight and boiling point compared to the methyl, ethyl, and butyl homologs [2]. Its well-defined NIST mass spectrum and InChIKey facilitate unambiguous identification in complex natural product or food matrices.

Specialty Solvent or Coalescing Agent Substitution Studies

Given its low vapor pressure (0.000348 mmHg at 25 °C), water insolubility, and unbranched unsaturation, isopentyl undec-10-enoate can be evaluated as a high-boiling, low-odor specialty solvent or coalescing agent in coating formulations where slower evaporation and minimal odor contribution are required .

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